molecular formula C14H12BrClN4O3S2 B4567821 N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-chlorobenzoyl)hydrazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-chlorobenzoyl)hydrazinecarbothioamide

Cat. No.: B4567821
M. Wt: 463.8 g/mol
InChI Key: VENRWDXCTQBHKK-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-chlorobenzoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H12BrClN4O3S2 and its molecular weight is 463.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.92227 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of hydrazinecarbothioamide exhibit promising antioxidant properties. For instance, new compounds synthesized from hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties have shown excellent antioxidant activity, highlighting the potential of such compounds in oxidative stress-related studies (Barbuceanu et al., 2014).

Anticancer and Antioxidant Effects

A series of benzene sulfonamide derivatives have been synthesized and characterized, with some showing potent anticancer effects against MCF-7 breast carcinoma cell lines and low antioxidant activities. These findings suggest the therapeutic potential of benzene sulfonamide derivatives in cancer treatment (Mohamed et al., 2022).

Antihyperglycemic Agents

Another study focused on the synthesis of hydrazinecarbothioamides with a phenylsulfonyl group, which were investigated for their antidiabetic activity. These compounds exhibited significant antihyperglycemic activity in streptozotocin-induced diabetic mice, suggesting their potential as antidiabetic agents (Aly et al., 2021).

Antimicrobial Agents

Compounds incorporating the sulfamoyl moiety, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have been synthesized for use as antimicrobial agents. These compounds were shown to have promising antibacterial and antifungal activities, demonstrating their potential in antimicrobial research (Darwish et al., 2014).

Aminosulfonylation Reactions

A catalyst-free aminosulfonylation process using photoenergy has been developed, enabling the synthesis of N-aminosulfonamides from aryl/alkyl halides and sulfur dioxide. This method demonstrates the versatility of using sulfur dioxide in synthetic chemistry, particularly for compounds related to N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-chlorobenzoyl)hydrazinecarbothioamide (Li et al., 2016).

Properties

IUPAC Name

1-[(5-bromo-2-chlorobenzoyl)amino]-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O3S2/c15-8-1-6-12(16)11(7-8)13(21)19-20-14(24)18-9-2-4-10(5-3-9)25(17,22)23/h1-7H,(H,19,21)(H2,17,22,23)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENRWDXCTQBHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=O)C2=C(C=CC(=C2)Br)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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